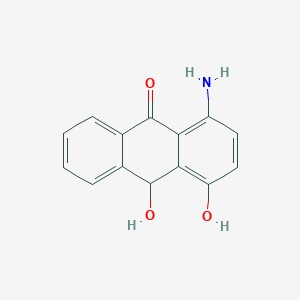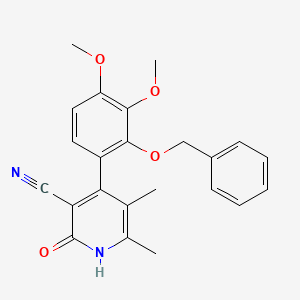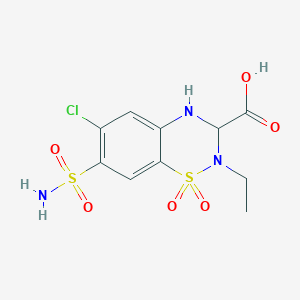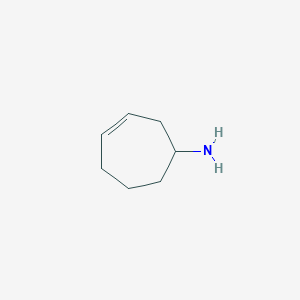![molecular formula C18H16N4O2 B14002903 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea CAS No. 6300-03-4](/img/structure/B14002903.png)
1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea is an organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring, a phenyl group with a diazenyl substituent, and a urea moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea typically involves the coupling of furfural with urea under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the diazenyl group may produce aniline derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has shown potential as an antimicrobial agent against various pathogens.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets. The furan ring and diazenyl group play crucial roles in its biological activity. The compound may inhibit bacterial growth by interfering with essential enzymes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Furan-2-ylmethyl)-3-(3-trifluoromethyl-phenyl)-urea: This compound has a similar structure but with a trifluoromethyl group instead of a diazenyl group.
Furfuryl alcohol derivatives: These compounds share the furan ring but differ in their functional groups and applications.
Uniqueness: 1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea is unique due to its combination of a furan ring, diazenyl group, and urea moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Eigenschaften
CAS-Nummer |
6300-03-4 |
|---|---|
Molekularformel |
C18H16N4O2 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C18H16N4O2/c23-18(19-13-17-7-4-12-24-17)20-14-8-10-16(11-9-14)22-21-15-5-2-1-3-6-15/h1-12H,13H2,(H2,19,20,23) |
InChI-Schlüssel |
XBOKFHURBRUDMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)


![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)

![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)




![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
